REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([NH:7][NH2:8])=[O:6].CN1CCCC1=O.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[C:19]([NH:8][NH:7][C:5](=[O:6])[C:4]1[CH:9]=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=1)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Name
|
3-bromobenzohydrazine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)NN)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
above was put in a 300-mL three-neck flask
|
Type
|
TEMPERATURE
|
Details
|
After the dripping, the mixture was heated
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 3 hours so as
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to be reacted
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
a solid was precipitated
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
to obtain another solid
|
Type
|
WASH
|
Details
|
The obtained solid was washed with approximately 1 L of water
|
Type
|
FILTRATION
|
Details
|
collected by suction filtration
|
Type
|
WASH
|
Details
|
The collected solid was washed with methanol
|
Type
|
FILTRATION
|
Details
|
collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
was obtained (yield: 96%)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NNC(C1=CC(=CC=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |